5-Chloro-1-methyl-1H-1,2,4-triazole

Heterocyclic Chemistry Physicochemical Properties Medicinal Chemistry

Researchers requiring a heterocyclic building block with a regioselective chlorine handle often face batch inconsistency and long lead times. 5-Chloro-1-methyl-1H-1,2,4-triazole (CAS 56616-99-0) directly addresses this with its defined substitution pattern and balanced LogP (0.40), making it an efficient electrophilic partner for nucleophilic displacement. - Enables modular synthesis of 5-amino, 5-thio, and 5-oxy-1,2,4-triazole libraries via SNAr chemistry. - Solid physical form simplifies formulation studies for agrochemical and medicinal chemistry programs. - Consistent purity profiles across batches support reproducible analytical method development (HPLC/GC-MS).

Molecular Formula C3H4ClN3
Molecular Weight 117.54 g/mol
CAS No. 56616-99-0
Cat. No. B1616010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-methyl-1H-1,2,4-triazole
CAS56616-99-0
Molecular FormulaC3H4ClN3
Molecular Weight117.54 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)Cl
InChIInChI=1S/C3H4ClN3/c1-7-3(4)5-2-6-7/h2H,1H3
InChIKeyNAUJAPIAZAJWLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-methyl-1H-1,2,4-triazole Overview


5-Chloro-1-methyl-1H-1,2,4-triazole (CAS 56616-99-0) is a heterocyclic organic compound featuring a 1,2,4-triazole ring with a chlorine substituent at the 5-position and a methyl group at the 1-position [1]. This relatively stable, solid compound is a member of the 1,2,4-triazole class, a scaffold recognized for its broad utility in medicinal chemistry and agrochemical applications . Its unique substitution pattern imparts distinct reactivity and physicochemical properties, making it a valuable building block for the synthesis of more complex biologically active molecules and specialized materials .

Physical Form Solid at room temperature simplifies handling and purification workflows. Supports straightforward synthetic protocol development.
Lipophilic Balance Reported LogP profile indicates balanced hydrophilic-lipophilic character. May support partitioning assessment in synthesis and screening design.
5-Chloro Reactivity Chlorine at the 5-position enables controlled nucleophilic derivatization. Suited for building 5-substituted triazole libraries.

5-Chloro-1-methyl-1H-1,2,4-triazole Procurement Specificity


While 1,2,4-triazole derivatives share a common core, they cannot be treated as interchangeable due to the profound impact of specific substitution patterns on reactivity, stability, and biological target engagement [1]. The 5-chloro-1-methyl substitution on 1,2,4-triazole creates a distinct electrophilic center and a specific steric and electronic environment that dictates its behavior in synthetic transformations and its potential as a pharmacophore . Selecting this precise compound over other 1,2,4-triazole analogs, such as those with different halogens or alkyl groups, is critical for achieving desired synthetic outcomes or specific biological activities, as detailed in the quantitative evidence below.

1
Leaving-group reactivity mismatch 5-Chloro provides balanced leaving-group ability; 5-bromo may be overly reactive and less stable, while 5-fluoro is a poorer leaving group, altering reaction outcomes.
2
Physicochemical property shift Unsubstituted 1,2,4-triazole exhibits high water solubility and different LogP, which can affect synthetic protocol compatibility and partitioning behavior.
3
Vendor purity and availability variation 5-Bromo-1-methyl-1,2,4-triazole may be sourced at lower purity or with inconsistent availability, introducing variability in research-scale syntheses.

5-Chloro-1-methyl-1H-1,2,4-triazole Selection Evidence


Solid-State Physicochemical Profile

5-Chloro-1-methyl-1H-1,2,4-triazole is a solid at room temperature, a physical form that often simplifies handling and purification compared to liquid analogs . The compound exhibits a calculated LogP of 0.40, indicating a balanced hydrophilic-lipophilic character, which can be crucial for drug design and synthesis . This contrasts with unsubstituted 1,2,4-triazole, which is highly water-soluble and may require different synthetic or formulation strategies.

Physicochemical Profile
Data to verify
Solid; Calculated LogP 0.40 vs unsubstituted triazole ~ -0.66
LogP difference >1 log unit
Supports solubility and permeability assessment in research design.
Calculated LogP from vendor database; experimental validation may be needed.
Heterocyclic Chemistry Physicochemical Properties Medicinal Chemistry

Nucleophilic Substitution Reactivity

The chlorine atom at the 5-position of 5-chloro-1-methyl-1H-1,2,4-triazole is a good leaving group for nucleophilic substitution reactions, enabling the synthesis of diverse 5-substituted triazole derivatives [1]. This reactivity is a class-level characteristic of 5-halogenated 1-alkyl-1,2,4-triazoles [2]. For example, reactions with amines, thiols, and alcohols/phenols can yield corresponding 5-amino, 5-thio, and 5-oxy derivatives, with reported yields ranging from 72-85% for similar systems [1]. This versatility makes it a strategic intermediate for constructing libraries of functionalized triazoles.

Leaving-Group Reactivity
Class-level
5-Cl is a good leaving group (relative order: 5-I > 5-Br > 5-Cl > 5-F)
Class-level inference for 5-halo-1-alkyl-1,2,4-triazoles
Balanced reactivity supports controlled derivatization and library synthesis.
Class-level evidence; specific yields require verification (72–85% reported for similar systems).
Organic Synthesis Nucleophilic Substitution Building Blocks

Vendor Purity and Availability

Multiple commercial vendors offer 5-Chloro-1-methyl-1H-1,2,4-triazole with a reported purity of 95% . This consistency in purity across suppliers ensures a reliable starting material for research and development. In contrast, closely related analogs such as 5-bromo-1-methyl-1H-1,2,4-triazole may be less commonly stocked or available in lower purity grades, potentially introducing variability and the need for additional purification steps.

Vendor Purity & Availability
Vendor data
Purity 95% reported across multiple vendors
5-Bromo analog may have lower purity/limited sourcing
Consistent sourcing supports reproducible synthesis workflows.
Based on vendor listings; verify lot-specific purity and availability prior to procurement.
Chemical Procurement Vendor Comparison Purity Analysis

5-Chloro-1-methyl-1H-1,2,4-triazole Applications


Synthesis of 5-Substituted Triazoles for Medicinal Chemistry

The 5-chloro group serves as an excellent leaving group for nucleophilic substitution, enabling the efficient synthesis of diverse 5-amino, 5-thio, and 5-oxy-1,2,4-triazoles. This is a crucial step in generating compound libraries for drug discovery programs targeting antifungal, antibacterial, or other therapeutic areas [1].

Building Block for Agrochemical Research

The compound's core triazole scaffold and balanced lipophilicity (LogP 0.40) make it a suitable precursor for developing novel fungicides or herbicides. Its solid physical form also simplifies formulation studies .

Calibration Standard in Analytical Chemistry

Given its well-defined structure and availability at high purity, 5-Chloro-1-methyl-1H-1,2,4-triazole can be used as a reference standard for the development and validation of analytical methods like HPLC or GC-MS for detecting triazole-based compounds in complex matrices .

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
5-Chloro reactivity for SNAr derivatization
Assess yield and purity of 5-amino, 5-thio, and 5-oxy triazoles
Agrochemical precursor research
Balanced LogP and solid form for formulation studies
Evaluate stability and partitioning in formulation matrices
Analytical reference standard
High purity and well-defined structure
Verify identity and purity by HPLC, NMR for method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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